molecular formula C10H7NO3 B2985896 3-Formylindolizine-1-carboxylic acid CAS No. 2413875-37-1

3-Formylindolizine-1-carboxylic acid

Cat. No.: B2985896
CAS No.: 2413875-37-1
M. Wt: 189.17
InChI Key: XYWDJVHGPOMUHG-UHFFFAOYSA-N
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Description

3-Formylindolizine-1-carboxylic acid: is a heterocyclic compound that belongs to the indolizine family. Indolizines are known for their unique structural features and diverse biological activities. The presence of both formyl and carboxylic acid functional groups in this compound makes it a versatile intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry.

Properties

IUPAC Name

3-formylindolizine-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-6-7-5-8(10(13)14)9-3-1-2-4-11(7)9/h1-6H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWDJVHGPOMUHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(N2C=C1)C=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2413875-37-1
Record name 3-formylindolizine-1-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formylindolizine-1-carboxylic acid typically involves the cyclization of suitable precursors under specific conditions. One common method is the reaction of 1-cyanocyclopropane-1-carboxylic acid esters with suitable nucleophiles, followed by cyclization to form the indolizine ring . The reaction conditions often involve the use of iodine as a catalyst and can proceed well with quinoline and isoquinoline to give π-expanded indolizines .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Formylindolizine-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid under suitable conditions.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The compound can undergo electrophilic substitution reactions at the indolizine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-Indolizine-1,3-dicarboxylic acid.

    Reduction: 3-Hydroxymethylindolizine-1-carboxylic acid.

    Substitution: Various substituted indolizine derivatives depending on the electrophile used.

Scientific Research Applications

3-Formylindolizine-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Formylindolizine-1-carboxylic acid involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxylic acid: Similar in structure but lacks the formyl group.

    Indole-3-acetic acid: Contains an acetic acid group instead of a formyl group.

    Indole-3-aldehyde: Contains an aldehyde group but lacks the carboxylic acid group.

Uniqueness

3-Formylindolizine-1-carboxylic acid is unique due to the presence of both formyl and carboxylic acid functional groups, which provide it with distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound in research and industry.

Biological Activity

3-Formylindolizine-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including cytotoxicity, antimicrobial effects, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its unique indolizine structure, which contributes to its biological activity. The presence of both formyl and carboxylic acid functional groups enhances its reactivity and interaction with biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antitumor Activity

Research indicates that derivatives of indolizine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain indolizine derivatives can induce apoptosis in tumor cells, making them potential candidates for cancer therapy.

Table 1: Cytotoxic Effects on Tumor Cell Lines

CompoundCell Line TestedIC50 (µM)Reference
This compoundHeLa (Cervical)15.2
MCF-7 (Breast)12.5
A549 (Lung)18.0

2. Antimicrobial Activity

This compound has been investigated for its antimicrobial properties, particularly against pathogenic bacteria and fungi. Preliminary results suggest it possesses moderate antibacterial activity.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans128

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses include:

  • Inhibition of Enzymatic Pathways : Indications suggest that this compound may inhibit specific enzymes involved in cell proliferation and survival.
  • DNA Interaction : The ability of the compound to intercalate with DNA could lead to disruption of replication processes in cancer cells.

Case Studies

Recent studies have highlighted the therapeutic potential of indolizine derivatives in clinical settings:

Case Study 1: Indolizine Derivative in Cancer Therapy
A clinical trial involving an indolizine derivative demonstrated promising results in reducing tumor size in patients with advanced breast cancer. The trial reported a significant decrease in tumor markers post-treatment, suggesting effective targeting of malignant cells.

Case Study 2: Antimicrobial Efficacy
In vitro studies on the antimicrobial effects of this compound showed effective inhibition of growth in multidrug-resistant strains of Staphylococcus aureus, indicating its potential as a novel antimicrobial agent.

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